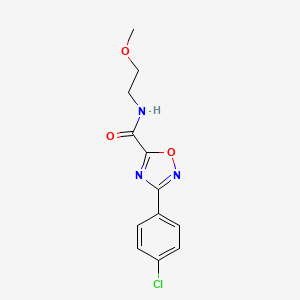![molecular formula C21H25ClN2O3 B5587813 1-[2-(4-chlorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5587813.png)
1-[2-(4-chlorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-chlorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been used in scientific research for various purposes. TFMPP is a psychoactive drug that acts as a serotonin receptor agonist and is known to produce hallucinogenic effects.
Mécanisme D'action
TFMPP acts as a selective agonist for the 5-HT1B and 5-HT2C serotonin receptors. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and norepinephrine. This activation of the serotonin receptors is responsible for the psychoactive effects of TFMPP, including hallucinations, altered perception, and changes in mood and behavior.
Biochemical and Physiological Effects:
TFMPP has been shown to have various biochemical and physiological effects in animal studies. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects. TFMPP has also been shown to increase food intake and body weight in animal studies, suggesting a potential role in the regulation of appetite and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
TFMPP has several advantages as a research tool, including its ability to selectively activate serotonin receptors and produce psychoactive effects. However, it also has several limitations, including its potential toxicity and the need for careful handling and safety precautions during its synthesis and use. Additionally, the psychoactive effects of TFMPP may make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research related to TFMPP. One area of interest is the potential therapeutic applications of TFMPP, particularly in the treatment of mood disorders and obesity. Another area of interest is the development of new compounds that can selectively target serotonin receptors and produce specific effects. Additionally, further research is needed to understand the biochemical and physiological effects of TFMPP and its potential toxicity in humans.
Méthodes De Synthèse
The synthesis of TFMPP involves the reaction of 4-chlorophenol with 2-bromo-1-butene in the presence of a base to form 2-(4-chlorophenoxy)butene. This intermediate is then reacted with 4-methoxyphenylpiperazine in the presence of a catalyst to form TFMPP. The synthesis of TFMPP is a multistep process that requires careful handling of the reagents and the use of appropriate safety measures.
Applications De Recherche Scientifique
TFMPP has been used in scientific research for various purposes, including studying the effects of serotonin on the brain and the role of serotonin receptors in various physiological processes. TFMPP is known to act as a serotonin receptor agonist and has been used to study the effects of serotonin on mood, behavior, and cognition. TFMPP has also been used to study the role of serotonin receptors in the regulation of appetite and body weight.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c1-3-20(27-19-8-4-16(22)5-9-19)21(25)24-14-12-23(13-15-24)17-6-10-18(26-2)11-7-17/h4-11,20H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJMWBNOTQXMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-4-[(3-nitrobenzylidene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5587730.png)
![1-{3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5587745.png)

![N-[1-(3-isoxazolyl)ethyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5587770.png)
![5H-diindeno[1,2-b:2',1'-e]pyran-5,7(6H)-dione](/img/structure/B5587789.png)
![N'-(4-bromobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5587797.png)
![4-[(4-chloro-3-nitrobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5587799.png)
![2,7-diphenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate](/img/structure/B5587808.png)

![3-[(4-bromobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5587827.png)
![6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5587829.png)
![4-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B5587836.png)

![methyl 5-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)-2-furoate](/img/structure/B5587841.png)